

Preclinical Evaluation of Idh2R140Q-IN-1: A Technical Guide

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Compound of Interest

Compound Name: *Idh2R140Q-IN-1*

Cat. No.: *B12401043*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of **Idh2R140Q-IN-1**, a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The IDH2 R140Q mutation is a key driver in several cancers, including acute myeloid leukemia (AML), through the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

The IDH2 enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). The R140Q mutation in IDH2 confers a new enzymatic activity, enabling the NADPH-dependent reduction of α -KG to D-2-HG.^[1] This oncometabolite competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote oncogenesis.^[2]

Idh2R140Q-IN-1, also identified as compound 36, is an orally active small molecule designed to selectively inhibit the IDH2 R140Q mutant enzyme. By blocking the production of D-2-HG, **Idh2R140Q-IN-1** aims to reverse the epigenetic blockade and induce the differentiation of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Idh2R140Q-IN-1** and provide comparative preclinical data for Enasidenib (AG-221), a well-characterized inhibitor of mutant IDH2.

Table 1: In Vitro Potency of **Idh2R140Q-IN-1**

| Compound | Assay Type | Target | IC50 (nM) | Reference |
|----------------|-----------------|-------------------|-----------|-----------------------|
| Idh2R140Q-IN-1 | Enzymatic Assay | IDH2 R140Q | 29 | [Wei Q, et al., 2023] |
| Idh2R140Q-IN-1 | Cellular Assay | TF-1 (IDH2 R140Q) | 10 | [Wei Q, et al., 2023] |
| CP-17 | Enzymatic Assay | IDH2 R140Q | 40.75 | [1][3] |

Table 2: Preclinical Pharmacokinetics of IDH2 Inhibitors

Note: Specific pharmacokinetic data for **Idh2R140Q-IN-1** is not publicly available. The following data for Enasidenib (AG-221) in rats is provided as a representative example for a clinically approved IDH2 inhibitor.

| Compound | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
|---------------------|---------|----------|-------|--------------|----------|---------------|---------------------|
| Enasidenib (AG-221) | Rat | 10 mg/kg | Oral | 1550 | 4.0 | 28400 | 58 |

Table 3: Preclinical In Vivo Efficacy of IDH2 Inhibitors

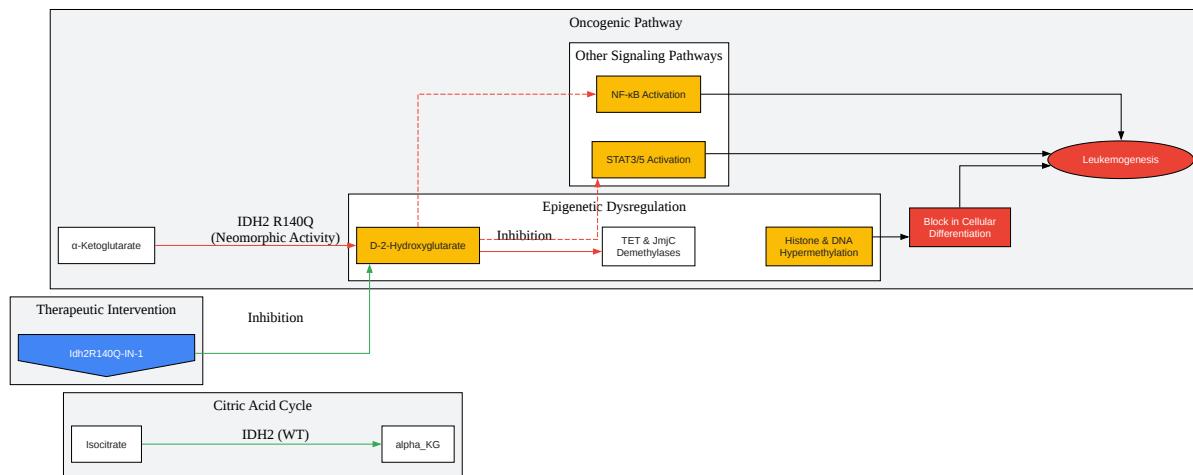
Note: Specific in vivo efficacy data for **Idh2R140Q-IN-1** is not publicly available. The following data for Enasidenib (AG-221) is provided as a representative example.

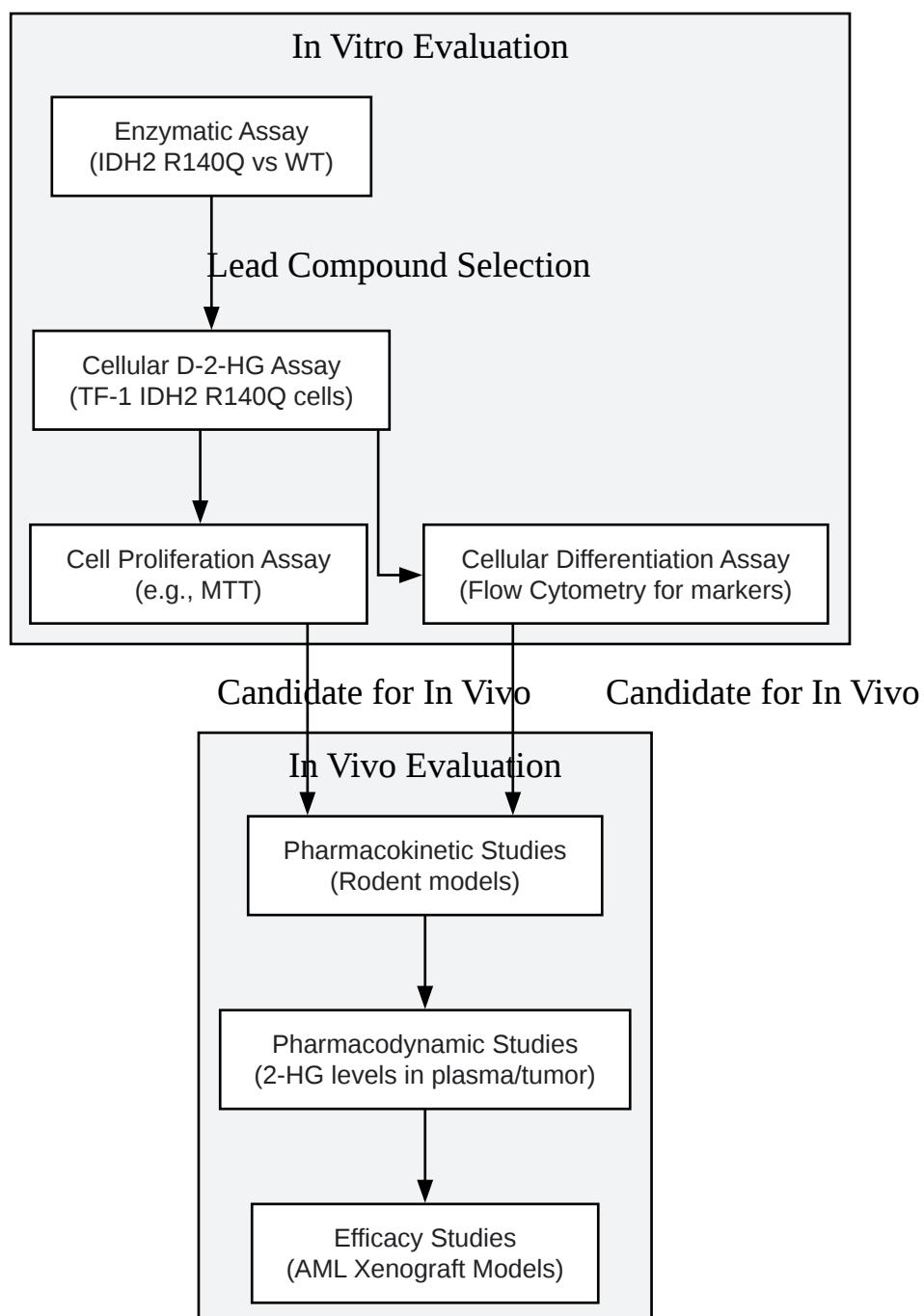
| Compound | Model | Dosing | Efficacy Readout | Result | Reference |
|---------------------|----------------------------------|---------------------|-------------------------|---|-----------|
| Enasidenib (AG-221) | U87MG IDH2 R140Q Xenograft | 150 mg/kg BID, Oral | Tumor 2-HG Reduction | >90% reduction | [4] |
| Enasidenib (AG-221) | Human AML Xenograft (IDH2 R140Q) | 100 mg/kg QD, Oral | Survival | Significant survival benefit | [5] |
| Enasidenib (AG-221) | Human AML Xenograft (IDH2 R140Q) | 100 mg/kg QD, Oral | Myeloid Differentiation | Increased expression of CD11b, CD14, CD15 | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of IDH2 R140Q in Oncogenesis

The following diagram illustrates the central role of the IDH2 R140Q mutation in driving oncogenesis through the production of D-2-HG and its downstream effects on epigenetic regulation and cellular differentiation. Recent evidence also points to the activation of pro-survival signaling pathways such as STAT3/5 and NF-κB.



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